An In-depth Technical Guide to 4-(Pyridin-2-ylmethoxy)phenylboronic acid
An In-depth Technical Guide to 4-(Pyridin-2-ylmethoxy)phenylboronic acid
Abstract
This technical guide provides a comprehensive overview of 4-(Pyridin-2-ylmethoxy)phenylboronic acid, a key building block in modern synthetic and medicinal chemistry. The document details its chemical and physical properties, CAS registration number, and critical applications, with a primary focus on its role in palladium-catalyzed cross-coupling reactions. A detailed, field-proven protocol for a representative Suzuki-Miyaura coupling is presented, including mechanistic insights and workflow optimizations. Safety, handling, and storage protocols are also outlined to ensure safe and effective laboratory use. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced organic synthesis techniques.
Introduction and Core Concepts
4-(Pyridin-2-ylmethoxy)phenylboronic acid is a bifunctional organic compound that has gained significant traction as a versatile reagent in organic synthesis. Its structure incorporates a phenylboronic acid moiety, renowned for its utility in Suzuki-Miyaura cross-coupling reactions, and a pyridin-2-ylmethoxy group. This unique combination makes it an invaluable building block for introducing a specific pharmacophore into complex molecules, particularly in the development of novel therapeutic agents.[1][2]
Boronic acids are generally stable, easy to handle, and exhibit low toxicity, making them preferred reagents in both academic and industrial research.[1][3] The pyridine motif, linked via a methylene ether to the phenyl ring, is a common feature in many biologically active compounds, influencing properties such as solubility, metabolic stability, and target binding. The strategic placement of these two functional groups allows for the controlled and efficient synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials.[4]
Compound Identification and Properties
A precise understanding of a reagent's properties is fundamental to its effective application and safe handling.
Chemical and Physical Data
The key identifiers and physicochemical properties of 4-(Pyridin-2-ylmethoxy)phenylboronic acid are summarized below. These data are critical for reaction setup, solvent selection, and purification procedures.
| Property | Value | Source |
| CAS Number | 1228180-82-2 | [5][6] |
| Molecular Formula | C₁₂H₁₂BNO₃ | [6] |
| Molecular Weight | 229.04 g/mol | [6][7] |
| Appearance | White to off-white solid/powder | [8] |
| Boiling Point | 431.8 ± 55.0 °C (Predicted) | [7] |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [7] |
| Storage | Store in a cool, dry place. Keep container tightly closed. Recommended: Refrigerate. | [9] |
Note: Some physical properties are predicted values derived from computational models and should be used as an estimation.
Structural Representation
Figure 1: 2D structure of 4-(Pyridin-2-ylmethoxy)phenylboronic acid.
Applications in Synthetic Chemistry: The Suzuki-Miyaura Coupling
The primary application of 4-(Pyridin-2-ylmethoxy)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate.[3][4] This methodology is a cornerstone of modern organic synthesis due to its mild reaction conditions and high functional group tolerance.[4]
The pyridine moiety within the molecule can be crucial for the biological activity of the final product, and its presence necessitates careful optimization of reaction conditions to avoid side reactions or catalyst inhibition.
Mechanistic Considerations
Understanding the catalytic cycle is essential for troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.[4]
-
Transmetalation: The boronic acid, activated by a base, transfers its phenyl group to the palladium center, displacing the halide. The base (e.g., K₂CO₃, KOH) is critical for forming the boronate species, which facilitates this transfer.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Synthesis of a Biaryl Compound
This section provides a robust, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction using 4-(Pyridin-2-ylmethoxy)phenylboronic acid with an aryl bromide.
Materials and Reagents
-
4-(Pyridin-2-ylmethoxy)phenylboronic acid (1.2 equiv.)
-
Aryl Bromide (e.g., 4-Bromoanisole) (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.5 equiv.), finely ground
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure
Figure 3: General workflow for the Suzuki-Miyaura coupling experiment.
-
System Preparation: A 50 mL Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and backfilled with argon. This process is repeated three times to ensure an inert atmosphere.
-
Causality: The Pd(0) catalyst is sensitive to oxygen, and removing it prevents catalyst oxidation and ensures high catalytic activity.
-
-
Reagent Loading: To the flask, add the aryl bromide (1.0 mmol), 4-(Pyridin-2-ylmethoxy)phenylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Insight: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. PPh₃ acts as a ligand, stabilizing the palladium catalyst.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe. The solvent mixture is critical for dissolving both the organic and inorganic reagents.
-
Reaction Execution: The flask is sealed and the mixture is heated to 90 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (30 mL) and washed sequentially with water (2 x 20 mL) and brine (20 mL).
-
Self-Validation: The washing steps remove the inorganic base and salts. A clear separation of organic and aqueous layers should be observed.
-
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to yield the pure biaryl product.
Safety and Handling
Proper handling is crucial when working with any chemical reagent. Boronic acids, while generally stable, require specific precautions.
-
Hazard Identification: May cause skin, eye, and respiratory irritation.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
4-(Pyridin-2-ylmethoxy)phenylboronic acid is a highly valuable and versatile building block for synthetic and medicinal chemists. Its utility in constructing complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it an essential tool in drug discovery and materials science. By understanding its properties, reaction mechanisms, and proper handling procedures as detailed in this guide, researchers can effectively leverage this reagent to advance their scientific objectives.
References
-
PubChem. 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. Available from: [Link]
-
Wikipedia. Phenylboronic acid. Available from: [Link]
-
ResearchGate. Application in medicinal chemistry and comparison studies. Available from: [Link]
-
da Silva, J. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]
-
Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Scientific Reports, 7, 11776. Available from: [Link]
-
PubMed. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 4-(Pyridin-2-ylMethoxy)phenylboronic acid | 1228180-82-2 [amp.chemicalbook.com]
- 7. 4-(Pyridin-2-ylMethoxy)phenylboronic acid CAS#: 1228180-82-2 [chemicalbook.com]
- 8. 4-(Pyridin-4-yl)phenylboronic acid | CymitQuimica [cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. fishersci.com [fishersci.com]
